7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione
Beschreibung
Eigenschaften
Molekularformel |
C8H6BrN3O2 |
|---|---|
Molekulargewicht |
256.06 g/mol |
IUPAC-Name |
7-bromo-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C8H6BrN3O2/c1-3-4(9)2-5-6(10-3)12-8(14)7(13)11-5/h2H,1H3,(H,11,13)(H,10,12,14) |
InChI-Schlüssel |
SNEXVAWIDULMII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C(=N1)NC(=O)C(=O)N2)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated pyridine derivative with a suitable hydrazine compound, followed by cyclization to form the pyrazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Substitution Reactions
The bromine atom at position 7 serves as a reactive site for nucleophilic substitution.
Key Findings :
-
Alkylation : Reaction with butyl bromide in the presence of K₂CO₃ yields 7-bromo-1,4-dibutyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione (Figure 1). This proceeds via deprotonation of the NH groups, followed by nucleophilic attack at the bromine site .
-
Aromatic Substitution : Bromine can be replaced by aryl or alkyl groups under transition-metal-catalyzed conditions (e.g., Suzuki coupling), though specific examples for this compound require extrapolation from related pyrido-pyrazines .
Reaction Table :
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Butyl bromide | K₂CO₃, ethanol, reflux | 1,4-Dibutyl derivative | |
| Grignard reagents | THF, room temperature | Pyridine ring functionalization (theoretical) |
Reduction Reactions
The pyrazine and pyridine rings are both susceptible to reduction, with outcomes influenced by substituents.
Key Findings :
-
NaBH₄ Reduction :
-
Electrochemical Reduction : Generates 5,6-dihydro derivatives via two-electron transfer .
Example Reaction :
Reduction Pathways :
| Reagent | Site Reduced | Product Type | Reference |
|---|---|---|---|
| NaBH₄ | Pyrazine ring | 1,2,3,4-Tetrahydro | |
| Electrochemical | Pyridine ring | 5,6-Dihydro |
Cyclization and Ring Functionalization
The compound participates in cyclization reactions to form fused heterocycles.
Key Findings :
-
Pyrido-Quinoxaline Formation : Reaction with 1,2-diaminobenzene derivatives under acidic conditions yields pyrido[2,3-b]quinoxalines, leveraging the pyrazine ring’s electrophilic sites .
-
Oxidative Coupling : Limited data suggest potential for dimerization via bromine-mediated coupling.
Reactivity with Organometallic Reagents
Grignard reagents target electron-deficient positions in the pyrido-pyrazine system.
Key Findings :
-
Methylmagnesium Chloride : Adds to the pyrazine ring’s carbonyl groups, forming alcohol intermediates that dehydrate to yield alkylated products .
-
Steric Effects : The 6-methyl group may hinder addition at adjacent positions, directing reactivity to the pyrazine ring .
Stability and Side Reactions
-
Hydrolysis : The bromine atom resists hydrolysis under mild conditions but may undergo solvolysis in strong acids/bases.
-
Thermal Decomposition : Decomposes above 200°C, releasing HBr and forming polymeric byproducts.
Structural Insights Influencing Reactivity
-
Bromine : Enhances electrophilicity at position 7, facilitating substitution.
-
Methyl Group : Electron-donating effect stabilizes the pyrido ring but sterically hinders reactions at position 6.
-
Pyrazine Ring : Electron-deficient nature promotes reduction and nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogues
Substituent Position and Halogen Effects
8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
- Substituents : Chlorine at position 8.
- Molecular Formula : C₇H₄ClN₃O₂; Molar Mass : 197.58 g/mol.
- Activity: Acts as a potent D-amino acid oxidase (DAAO) inhibitor with demonstrated analgesic effects in rodent models via intrathecal administration. The 5-azaquinoxaline scaffold strengthens hydrogen bonding with DAAO, enhancing inhibitory activity .
- Key Difference : The chlorine atom at position 8 vs. bromine at position 7 in the target compound. Chlorine’s smaller size and lower electronegativity may reduce steric hindrance but weaken halogen bonding compared to bromine.
6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS: 144435-06-3)
- Substituents : Methyl at position 6.
- Molecular Formula : C₈H₇N₃O₂; Molar Mass : 177.16 g/mol.
- Properties : Lacks halogen substituents, resulting in lower molecular weight and reduced lipophilicity. The methyl group at position 6 enhances stability and modulates electronic interactions, making it a scaffold for further functionalization .
4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS: 80708-25-4)
- Substituents : Methyl at position 3.
- Molecular Formula : C₈H₇N₃O₂; Molar Mass : 177.16 g/mol.
- Role : Serves as a synthetic intermediate in the preparation of more complex derivatives. The methyl group at position 4 alters the compound’s conformational flexibility compared to position 6 substitution .
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
| Property | Target Compound (Br, Me) | 8-Chloro (Cl) | 6-Methyl (Me) |
|---|---|---|---|
| Molar Mass (g/mol) | 242.03 | 197.58 | 177.16 |
| Boiling Point (°C) | 527 | Not reported | Not reported |
| LogP | Estimated higher | ~1.5 | ~0.1 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
The methyl group at position 6 balances steric effects without drastically altering polarity .
Q & A
Q. What are the optimal synthetic routes for 7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione?
Methodological Answer: The synthesis typically involves bromination of a pyrido-pyrazine precursor. Key steps include:
- Bromination: Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 25–50°C to introduce bromine at the 7-position .
- Methylation: Methyl groups are introduced via nucleophilic substitution using methyl iodide in the presence of sodium hydride (NaH) .
- Cyclization: Acid-catalyzed cyclization (e.g., H₂SO₄ or polyphosphoric acid) forms the dihydro-pyridopyrazine core .
Data Table:
| Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS/DMF, 50°C | 78–85 | |
| Methylation | CH₃I, NaH/THF | 65–72 | |
| Cyclization | H₂SO₄, reflux | 60–68 |
Q. How can spectroscopic data (NMR, IR) resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H NMR: The aromatic protons at C6 (methyl-substituted) appear as a singlet (δ 2.5–2.7 ppm). The dihydro-pyridone protons (C1, C4) show splitting patterns (δ 3.8–4.2 ppm) .
- ¹³C NMR: The carbonyl carbons (C2, C3) resonate at δ 160–165 ppm, while the brominated C7 appears at δ 110–115 ppm .
- IR: Strong absorption at 1660–1680 cm⁻¹ confirms the diketone moiety; C-Br stretches appear at 550–600 cm⁻¹ .
Q. What are the critical stability considerations during storage and handling?
Methodological Answer:
- Storage: Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the diketone moiety .
- Solubility: Use anhydrous DMSO or DMF for stock solutions; avoid protic solvents (e.g., water, methanol) to minimize degradation .
- Handling: Protect from light to prevent photolytic debromination .
Advanced Research Questions
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) functionalize the bromine site for drug discovery?
Methodological Answer:
- Catalytic System: Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DMF/H₂O (3:1) at 80°C .
- Scope: Boronic acids with electron-withdrawing groups (e.g., 4-CF₃-phenyl) yield higher conversion (>90%) due to enhanced oxidative addition .
Data Contradiction Note: Computational studies (DFT) suggest steric hindrance at C7 limits bulky substituent coupling, but experimental yields contradict this for aryl groups .
Q. What computational strategies optimize reaction conditions for scale-up?
Methodological Answer:
- Reaction Path Search: Apply density functional theory (DFT) to model intermediates and transition states, identifying energy barriers for bromination .
- Machine Learning (ML): Train ML models on existing pyrido-pyrazine reaction datasets (e.g., solvent polarity, catalyst loading) to predict optimal conditions .
Case Study: ICReDD’s hybrid computational-experimental workflow reduced optimization time by 40% for analogous heterocycles .
Q. How to reconcile discrepancies between experimental and computational data in reaction mechanisms?
Methodological Answer:
- Validation: Perform kinetic isotope effects (KIE) studies to confirm rate-determining steps predicted computationally .
- In Situ Monitoring: Use Raman spectroscopy to detect transient intermediates (e.g., enolates) missed in DFT models .
Example: Discrepancies in cyclization activation energy (DFT: 25 kcal/mol vs. experimental: 30 kcal/mol) were resolved by including solvent effects in simulations .
Q. What advanced characterization techniques elucidate electronic effects of substituents?
Methodological Answer:
Q. How to design factorial experiments for optimizing multi-step synthesis?
Methodological Answer:
- Screening Design: Use a 2³ factorial design (factors: temperature, catalyst loading, solvent ratio) to identify significant variables .
- Response Surface Methodology (RSM): Maximize yield by modeling interactions between bromination time and methyl group orientation .
Case Study: A Plackett-Burman design reduced the number of experiments by 50% for a related pyrido-pyrazine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
